3-Iodo-4-azido-N-hexadecylsalicylamide
Description
3-Iodo-4-azido-N-hexadecylsalicylamide is a synthetic salicylamide derivative featuring a unique combination of functional groups: an iodo substituent at position 3, an azido group at position 4, and a hexadecyl chain attached to the amide nitrogen. This compound is structurally tailored for applications in photoaffinity labeling, polymer chemistry, or drug delivery systems due to its reactive azide group (suitable for click chemistry) and lipophilic hexadecyl chain, which enhances membrane permeability or micelle formation .
Properties
CAS No. |
129178-67-2 |
|---|---|
Molecular Formula |
C23H37IN4O2 |
Molecular Weight |
526.5 g/mol |
IUPAC Name |
4-azido-N-hexadecyl-2-hydroxy-3-(125I)iodanylbenzamide |
InChI |
InChI=1S/C23H37IN4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-26-23(30)19-16-17-20(27-28-25)21(24)22(19)29/h16-17,29H,2-15,18H2,1H3,(H,26,30)/i24-2 |
InChI Key |
CZIANYBTJZHSQL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O |
Isomeric SMILES |
CCCCCCCCCCCCCCCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])[125I])O |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O |
Synonyms |
3-iodo-4-azido-N-hexadecylsalicylamide IAHS |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and functional groups of 3-Iodo-4-azido-N-hexadecylsalicylamide with analogous compounds:
Key Observations :
- Azide Functionality: The 4-azido group enables bioorthogonal click chemistry, a feature absent in the compared phthalimide and indeno-pyrazole derivatives.
- Alkyl Chain : The N-hexadecyl chain enhances lipid solubility, contrasting with the phenyl or cyclohexyl groups in analogs, which prioritize rigidity or aromatic interactions.
Physicochemical Properties
- Solubility : The hexadecyl chain renders the compound highly lipophilic, reducing aqueous solubility compared to 3-chloro-N-phenyl-phthalimide (which is moderately soluble in polar aprotic solvents) .
- Stability: The azide group may introduce photolytic sensitivity, unlike the more stable hydrazone group in 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone .
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